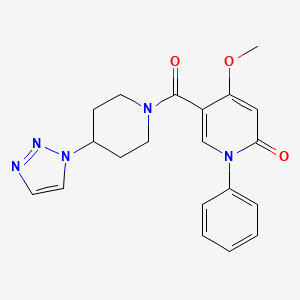

5-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with a methoxy group at position 4, a phenyl group at position 1, and a 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl moiety at position 3.

Properties

IUPAC Name |

4-methoxy-1-phenyl-5-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-28-18-13-19(26)24(15-5-3-2-4-6-15)14-17(18)20(27)23-10-7-16(8-11-23)25-12-9-21-22-25/h2-6,9,12-14,16H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTKWJCZFLBNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)N3C=CN=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one , often referred to as a triazole-containing piperidine derivative, has garnered attention in recent years for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a triazole ring, a piperidine moiety, and a phenylpyridinone framework, which contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown activity against various bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Apoptosis induction |

| HCT116 (Colon) | 6.2 | Cell cycle arrest |

| MCF7 (Breast) | 4.5 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 85% | 3.2 |

| Urease | 70% | 7.5 |

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of a related triazole compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduction in amyloid plaque formation.

- Case Study on Antibacterial Efficacy : Another study focused on the antibacterial activity against multidrug-resistant strains of bacteria. The compound demonstrated effective inhibition, suggesting its potential as a new antibiotic agent.

Research Findings

Recent research emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Studies have suggested that modifications to the chemical structure could enhance its bioavailability and selectivity towards target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*SGF: Simulated Gastric Fluid

Key Findings :

Stability: Compounds 1a and 1b degrade in SGF due to hydrolysis of the oxazolidinone ring or tert-butyl group, suggesting that the pyridin-2(1H)-one core in the target compound may offer greater stability under acidic conditions .

Structural Flexibility :

- The piperidine-carbonyl group in the target compound introduces conformational rigidity compared to the piperazine-tert-butyl groups in 1a/1b , which could enhance target binding specificity .

- Coumarin and tetrazole substituents in 4i/4j confer fluorescence and metal-binding properties, absent in the target compound .

Pharmacological Potential: The methoxy group in the target compound may enhance electron-donating effects, improving interaction with hydrophobic enzyme pockets. This contrasts with the fluorophenyl groups in 1a/1b, which prioritize halogen bonding . Unlike 4i/4j, the absence of thioxo or coumarin groups in the target compound limits its utility in imaging applications but may reduce toxicity risks .

Methodological Considerations

- Crystallographic Analysis : Programs like SHELXL and WinGX are critical for resolving the 3D structures of such compounds, enabling precise comparisons of bond lengths, angles, and packing arrangements .

- Synthetic Challenges : The triazole-piperidine linkage in the target compound likely requires click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), similar to methods used for 1a/1b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.